

Crystal Structure of 8-Bromo-2-methylquinoline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-2-methylquinoline**

Cat. No.: **B152758**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **8-bromo-2-methylquinoline**, an important intermediate in the pharmaceutical industry. The document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by a summary of the experimental protocols for its synthesis and single-crystal X-ray diffraction analysis.

Crystallographic and Experimental Data

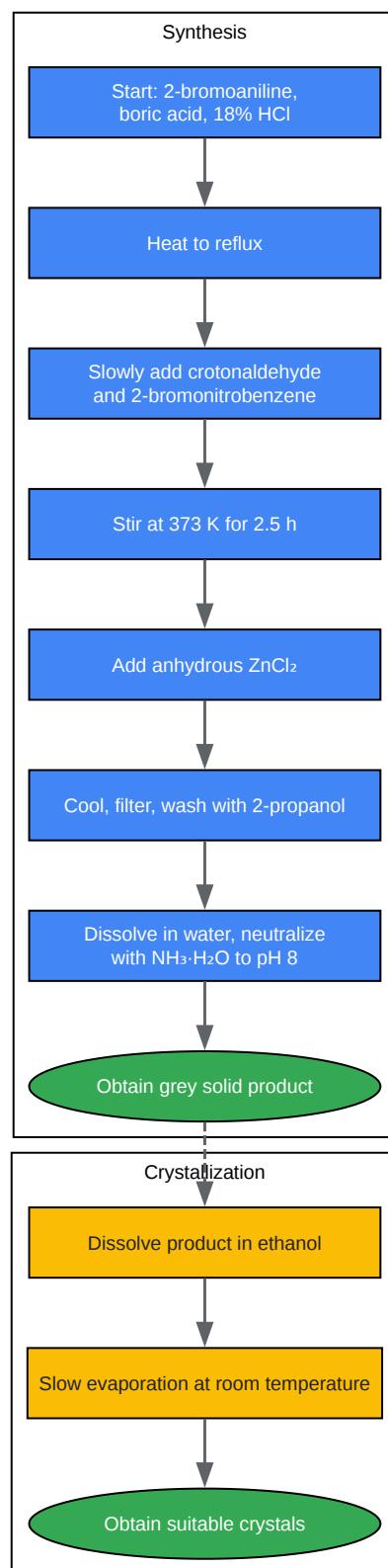
The crystal structure of **8-bromo-2-methylquinoline** has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystal data, data collection, and refinement parameters is provided in the tables below.

Crystal Data and Structure Refinement

Parameter	Value[1]
Empirical Formula	C ₁₀ H ₈ BrN
Formula Weight	222.08
Temperature	291 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	5.0440 (17) Å
b	13.467 (4) Å
c	13.391 (4) Å
α	90°
β	97.678 (4)°
γ	90°
Volume	901.4 (5) Å ³
Z	4
Calculated Density	1.636 Mg/m ³
Absorption Coefficient	4.50 mm ⁻¹
F(000)	440
Data Collection	
Diffractometer	Bruker SMART APEX CCD
Theta range for data collection	2.36 to 25.99°
Reflections collected	4668
Independent reflections	1765 [R(int) = 0.156]

Refinement

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1765 / 0 / 110
Goodness-of-fit on F^2	1.01
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.071$, $wR_2 = 0.195$
R indices (all data)	$R_1 = 0.125$, $wR_2 = 0.231$
Largest diff. peak and hole	0.88 and -0.91 $e\AA^{-3}$


Molecular Geometry

The molecular structure of **8-bromo-2-methylquinoline** is characterized by the quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The dihedral angle between the two six-membered rings of the quinoline system is a mere $0.49 (16)^\circ$, indicating a nearly planar conformation.^{[1][2]} In the crystal packing, molecules are arranged in a face-to-face fashion, stabilized by π - π stacking interactions.^[1] The centroid-centroid distance between the benzene and pyridine rings of adjacent molecules is 3.76 \AA .^{[1][2]} No classical hydrogen bonds are observed in the crystal structure.^{[1][2]}

Experimental Protocols

The synthesis and crystallization of **8-bromo-2-methylquinoline**, followed by its structural determination, involves a multi-step process.

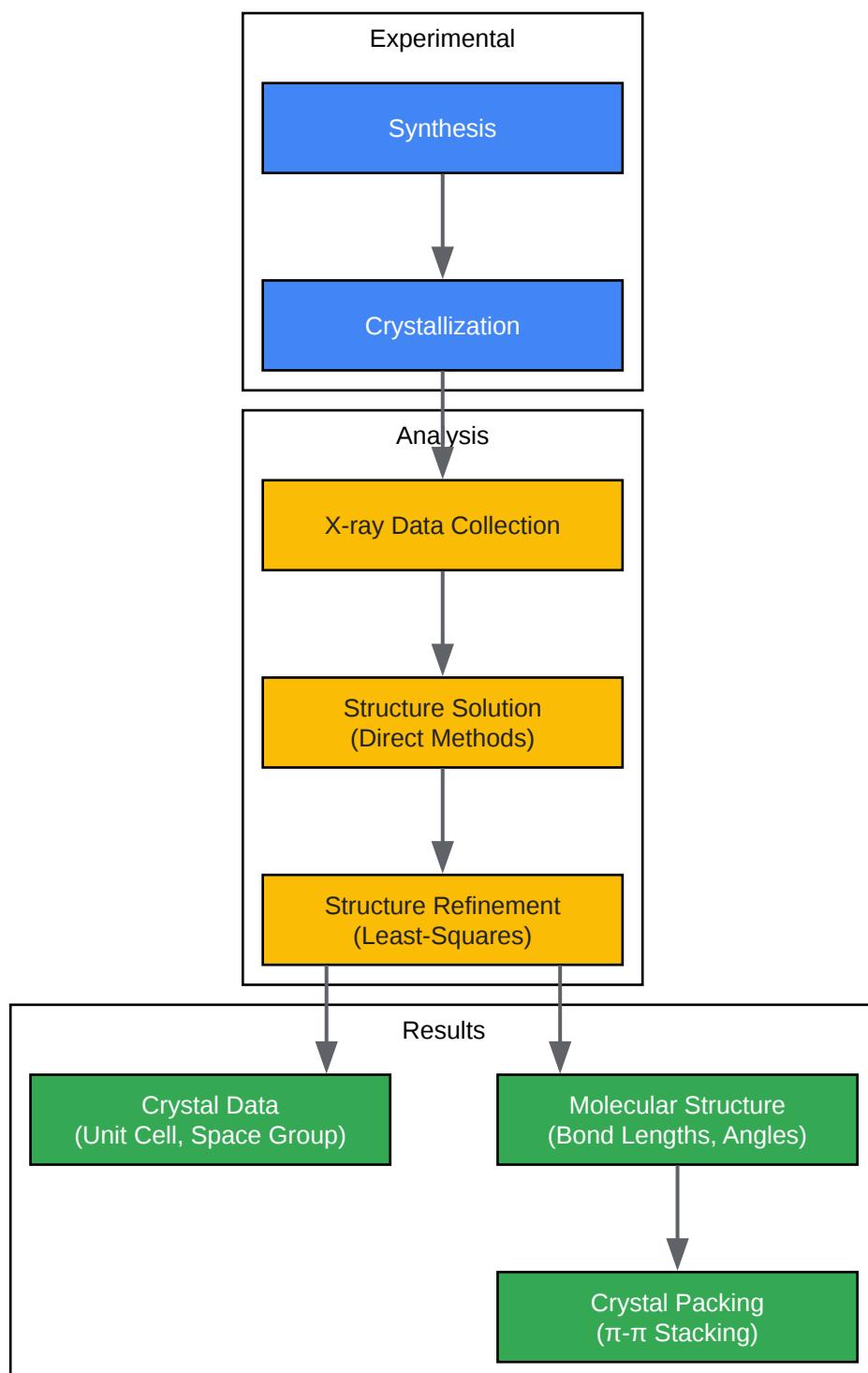
Synthesis and Crystallization Workflow

[Click to download full resolution via product page](#)

Synthesis and Crystallization Workflow

Synthesis of 8-Bromo-2-methylquinoline

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) was heated to reflux.^[1] A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then slowly added with stirring over a period of one hour. The reaction mixture was subsequently stirred at 373 K for an additional 2.5 hours. Following this, an equimolar amount of anhydrous ZnCl₂ was added with vigorous stirring for 30 minutes. After the reaction was complete, the solution was cooled in an ice bath. The resulting crude brown solid was filtered, washed with 2-propanol, dissolved in water, and neutralized with a concentrated NH₃·H₂O solution to a pH of 8. After cooling, filtration, and air-drying, the final product was obtained as a grey solid with a yield of 52.0% and a melting point of 342–343 K.^[1]


Crystal Growth

Single crystals of **8-bromo-2-methylquinoline** suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the synthesized compound at room temperature.
^[1]

X-ray Data Collection and Structure Solution

A suitable crystal with dimensions 0.36 × 0.31 × 0.28 mm was selected for X-ray diffraction analysis.^[1] Data were collected on a Bruker SMART APEX CCD diffractometer using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 291 K.^[1] A multi-scan absorption correction was applied using SADABS.^[1] The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.^[1] Hydrogen atoms were positioned geometrically and refined as riding atoms.^[1]

Logical Relationship of Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-2-methyl-quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure of 8-Bromo-2-methylquinoline: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152758#crystal-structure-of-8-bromo-2-methylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com